1,3-Diphenylacetone
CAS No.: 102-04-5
Cat. No.: VC21014484
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102-04-5 |
|---|---|
| Molecular Formula | C15H14O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 1,3-diphenylpropan-2-one |
| Standard InChI | InChI=1S/C15H14O/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
| Standard InChI Key | YFKBXYGUSOXJGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2 |
| Boiling Point | 331.0 °C |
| Melting Point | 35.0 °C Mp 35-36 ° 35-36°C |
Introduction
Chemical Structure and Properties
Molecular Structure
1,3-Diphenylacetone consists of two benzyl groups attached to a central carbonyl group, giving it the molecular formula C₁₅H₁₄O with a molecular weight of 210.27 g/mol . The central carbonyl carbon is electrophilic in nature, while the two adjacent carbon atoms exhibit slight nucleophilicity, a characteristic that contributes significantly to the compound's chemical reactivity . Structurally, it can be viewed as a derivative of propan-2-one (acetone) where two hydrogen atoms have been substituted with phenyl groups.
Physical Properties
1,3-Diphenylacetone exhibits well-defined physical characteristics that influence its handling and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Physical appearance | White crystals or colorless crystalline mass; clear yellow liquid |
| Melting point | 30-34°C |
| Boiling point | 330-331°C (at 760 mmHg) |
| Density | 1.04 g/cm³ |
| Refractive index | 1.5725 (estimate) |
| Flash point | >230°F (>110°C) |
| LogP | 3.18 |
| Odor | Sweet, faint, fruity-almondy with considerable tenacity |
The compound exhibits limited solubility in water but dissolves readily in organic solvents including alcohols and oils, with slight solubility in chloroform and methanol, and poor solubility in propylene glycol .
Chemical Properties
From a chemical perspective, 1,3-Diphenylacetone demonstrates stability under normal conditions but exhibits incompatibility with strong oxidizing agents . The presence of the carbonyl group and adjacent methylene groups makes it particularly reactive in condensation reactions, especially aldol condensations. This reactivity stems from the relatively acidic α-hydrogens, which can be readily deprotonated to form a nucleophilic enolate anion .
Nomenclature and Identification
Various Names
1,3-Diphenylacetone appears in scientific literature and commercial contexts under several alternative names:
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Dibenzyl ketone
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1,3-Diphenyl-2-propanone
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1,3-Diphenylpropan-2-one
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Benzyl ketone
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Alpha,alpha'-Diphenylacetone
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sym-Diphenylacetone
Chemical Identifiers
For reference and identification purposes, 1,3-Diphenylacetone is associated with several standard chemical identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 102-04-5 |
| MDL Number | MFCD00004795 |
| EINECS | 203-000-0 |
| FEMA Number | 2397 |
| UNII | 9Y07G5UDKQ |
These identifiers facilitate its unambiguous identification in chemical databases, regulatory documents, and scientific literature .
Synthesis Methods
Ketonic Decarboxylation of Phenylacetic Acid
The traditional method for preparing 1,3-Diphenylacetone involves ketonic decarboxylation of phenylacetic acid. The procedure typically follows these steps:
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Phenylacetic acid is reacted with acetic anhydride and anhydrous potassium acetate
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The mixture is refluxed for two hours at 140-150°C
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The solution undergoes slow distillation, primarily removing acetic acid
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Carbon dioxide is released during the reaction
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The resulting liquid contains dibenzyl ketone with minor impurities
Importantly, heating the reaction mixture above 200-205°C should be avoided as it leads to resinification and decreased yields .
Modern One-Pot Synthesis
A significant advancement in the synthesis of 1,3-Diphenylacetone was reported in 2011, describing a practical one-pot, two-step procedure for synthesizing symmetrical 1,3-diphenylacetone derivatives from the corresponding phenylacetate. This method has been demonstrated at scales exceeding 50 grams, achieving products with greater than 99% purity . This represents a substantial improvement in laboratory synthesis efficiency for these compounds.
Alternative Synthetic Routes
Several alternative methods have been documented for the preparation of 1,3-Diphenylacetone:
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Heating α,α'-phenyl benzyl ethylene glycol or α,α'-phenyl benzyl ethylene oxide in the presence of diluted H₂SO₄ or ZnCl₂
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Dry distillation of phenylacetate and magnesium chloride (C₆H₅CH₂COOMgCl) or other salts of phenylacetic acid
Historical synthetic approaches include those reported by Apitzsch in 1904 and by Russwurm and Schulz in 1899 .
Reactions and Chemical Behavior
Aldol Condensation Reactions
The most significant chemical behavior of 1,3-Diphenylacetone involves its participation in aldol condensation reactions. The compound contains active methylene groups adjacent to the carbonyl functionality, allowing it to be deprotonated to form a nucleophilic enolate anion. This enolate can subsequently react with electrophilic carbonyl compounds to form new carbon-carbon bonds .
Reaction with Benzil
A particularly important reaction of 1,3-Diphenylacetone is its aldol condensation with benzil (a dicarbonyl compound) in the presence of a base to create tetraphenylcyclopentadienone . This transformation is noteworthy because:
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Benzil lacks α-hydrogens and therefore cannot undergo an aldol reaction with itself
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Reaction conditions must be optimized so that the conjugate base of 1,3-diphenylacetone preferentially reacts with benzil rather than with itself
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The process involves a double aldol condensation mechanism leading to ring formation
This reaction has significance in both synthetic organic chemistry and educational laboratory settings due to its elegant demonstration of aldol condensation principles.
Dehydration Behavior
The β-hydroxy ketone intermediates formed during aldol reactions of 1,3-Diphenylacetone readily undergo dehydration to form α,β-unsaturated ketones. This dehydration process is particularly facile because the resulting alkene is stabilized through conjugation with both the carbonyl group and the aromatic rings .
Applications
Organic Synthesis Applications
1,3-Diphenylacetone serves as a valuable building block in organic synthesis, particularly:
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As a key reagent in the preparation of tetraphenylcyclopentadienone via aldol condensation with benzil
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As a starting material for the synthesis of various complex organic molecules
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In the development of compounds with applications in materials science, especially organic electronics
Perfume and Flavor Chemistry
The compound finds specialized applications in the perfume and flavor industries owing to its distinctive aromatic profile:
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It functions as a trace ingredient in floral perfume compositions and Fougere types
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It serves as a modifier for coumarin, softening its odor profile
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It contributes to fruit flavor compositions and imitation honey and nut flavors, typically in trace quantities
At 10% concentration in ethanol, its aroma is characterized as sweet, powdery, and honey-like with floral rose nuances. When used in flavor applications at approximately 30 ppm, it imparts bitter notes with floral, rose, and honey undertones .
Research and Educational Applications
1,3-Diphenylacetone has established value in research and educational contexts:
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It serves as a model compound for studying aldol condensation mechanisms in educational laboratories
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It appears in patents related to advanced materials for organic electronics and displays
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It has applications in polymer chemistry research, as evidenced in work by Suh et al. and Miyatake and Hay
Analytical Standards and Specifications
| Test Parameter | Specification |
|---|---|
| Appearance | Clear yellow liquid or crystalline mass |
| Infrared spectrum | Conforms to standard |
| Melting point | 30 to 34°C |
| GC purity | ≥98.5% |
| Calcium (Ca) | ≤100 ppm |
| Copper (Cu) | ≤30 ppm |
| Magnesium (Mg) | ≤50 ppm |
| Potassium (K) | ≤50 ppm |
| Sodium (Na) | ≤500 ppm |
| Zinc (Zn) | ≤30 ppm |
| Ferrous iron (Fe²⁺) | Passes test (limit ~0.002%) |
| Phosphorous compounds (as PO₄) | ≤0.01% |
| Insoluble matter | ≤0.01% |
These specifications ensure consistency and reliability for research and industrial applications .
Purification Methods
For applications requiring high purity, 1,3-Diphenylacetone can be purified through:
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Fractional crystallization from its melt
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Subsequent crystallization from petroleum ether
Historical Context
The classification of 1,3-Diphenylacetone is credited to Vera Bogdanovskaia, representing a significant contribution to early organic chemistry . The compound has a rich history in chemical research dating back to the late 19th century, with notable synthetic work reported by scientists including Apitzsch, Russwurm, and Schulz . This historical perspective underscores the compound's enduring relevance in the development of organic chemistry.
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